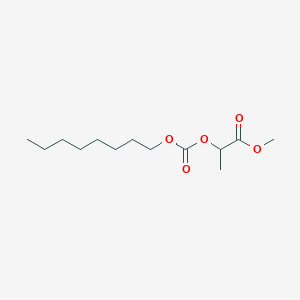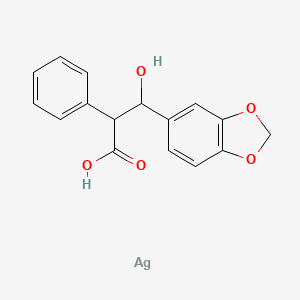
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is a complex organic compound that combines the structural features of benzodioxole and phenylpropanoic acid with a silver ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Addition of the Phenylpropanoic Acid Moiety: This step involves the reaction of the benzodioxole derivative with cinnamic acid under acidic or basic conditions.
Introduction of the Silver Ion: The final step involves the reaction of the synthesized 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid with a silver salt, such as silver nitrate, to form the silver complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including nanomaterials and coatings with unique properties.
作用機序
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver involves its interaction with molecular targets and pathways in biological systems. The silver ion can interact with cellular components, leading to antimicrobial effects by disrupting cell membranes and interfering with essential cellular processes. The benzodioxole and phenylpropanoic acid moieties may also contribute to the compound’s biological activities through various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-phenylpropanoic acid: Similar structure but lacks the silver ion.
3-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the benzodioxole ring and silver ion.
Silver acetate: Contains silver ion but lacks the complex organic structure.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver is unique due to the combination of the benzodioxole ring, phenylpropanoic acid moiety, and silver ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
5450-49-7 |
|---|---|
分子式 |
C16H14AgO5 |
分子量 |
394.15 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-phenylpropanoic acid;silver |
InChI |
InChI=1S/C16H14O5.Ag/c17-15(11-6-7-12-13(8-11)21-9-20-12)14(16(18)19)10-4-2-1-3-5-10;/h1-8,14-15,17H,9H2,(H,18,19); |
InChIキー |
KEELQQAQZMGAAS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C3=CC=CC=C3)C(=O)O)O.[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


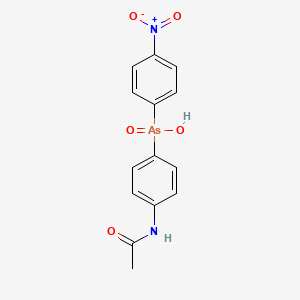

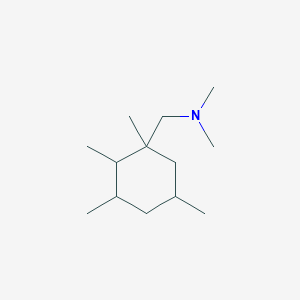
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
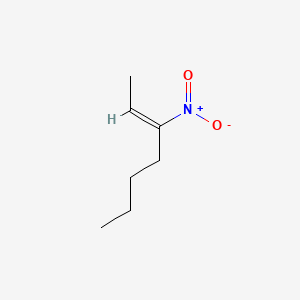

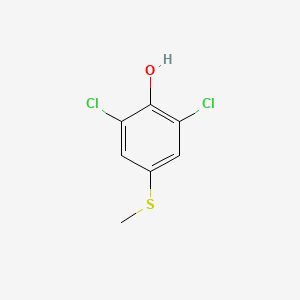


![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

